molecular formula C13H24INO2 B12589516 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-75-7

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12589516
CAS No.: 648927-75-7
M. Wt: 353.24 g/mol
InChI Key: VVDLEEHVWIWTAN-UHFFFAOYSA-N
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Description

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an iodine atom attached to a hexene chain, which is further linked to a dipropan-2-ylcarbamate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, followed by purification steps to ensure the desired product’s purity. Techniques such as distillation and recrystallization are commonly employed to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hex-1-en-1-yl dipropan-2-ylcarbamate oxides, while reduction can produce hexane derivatives.

Scientific Research Applications

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Iodohexane: Similar in structure but lacks the carbamate group.

    Hex-1-en-1-yl dipropan-2-ylcarbamate: Similar but without the iodine atom.

    1-Iodohex-1-en-1-yl methylcarbamate: Similar but with a different carbamate group.

Uniqueness

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate is unique due to the presence of both the iodine atom and the dipropan-2-ylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648927-75-7

Molecular Formula

C13H24INO2

Molecular Weight

353.24 g/mol

IUPAC Name

1-iodohex-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C13H24INO2/c1-6-7-8-9-12(14)17-13(16)15(10(2)3)11(4)5/h9-11H,6-8H2,1-5H3

InChI Key

VVDLEEHVWIWTAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(OC(=O)N(C(C)C)C(C)C)I

Origin of Product

United States

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